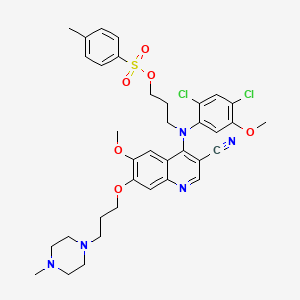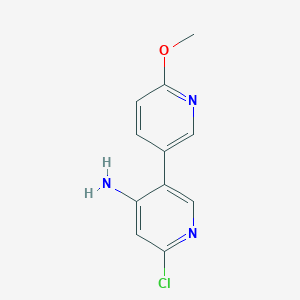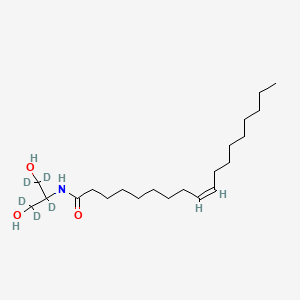
N-Oleoyl-2-amino-1,3-propane-D5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Oleoyl-2-amino-1,3-propane-D5-diol is a synthetic compound that belongs to the class of fatty acid amides It is a deuterated analog of N-Oleoyl-2-amino-1,3-propanediol, where the hydrogen atoms are replaced with deuterium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Oleoyl-2-amino-1,3-propane-D5-diol typically involves the reaction of oleic acid with 2-amino-1,3-propanediol in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:
Esterification: Oleic acid is esterified with 2-amino-1,3-propanediol to form N-Oleoyl-2-amino-1,3-propanediol.
Deuteration: The esterified product is then subjected to deuteration using a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient deuteration and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Oleoyl-2-amino-1,3-propane-D5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted amides and esters.
Applications De Recherche Scientifique
N-Oleoyl-2-amino-1,3-propane-D5-diol has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Employed in the study of lipid metabolism and signaling pathways.
Medicine: Investigated for its potential anticancer properties and as an imaging agent for cancer detection.
Industry: Utilized in the development of novel materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-Oleoyl-2-amino-1,3-propane-D5-diol involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Fatty Acid Receptors: It interacts with fatty acid receptors, modulating their activity.
Influence Lipid Metabolism: It affects lipid metabolism by altering the activity of enzymes involved in lipid synthesis and degradation.
Anticancer Properties: The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
N-Oleoyl-2-amino-1,3-propane-D5-diol can be compared with other similar compounds such as:
N-Oleoyl-2-amino-1,3-propanediol: The non-deuterated analog with similar chemical properties but different isotopic composition.
N-Palmitoyl-2-amino-1,3-propanediol: A similar compound with a palmitoyl group instead of an oleoyl group.
N-Stearoyl-2-amino-1,3-propanediol: Another analog with a stearoyl group.
The uniqueness of this compound lies in its deuterated nature, which makes it valuable for isotopic labeling studies and tracing metabolic pathways.
Propriétés
Formule moléculaire |
C21H41NO3 |
|---|---|
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
(Z)-N-(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-20(18-23)19-24/h9-10,20,23-24H,2-8,11-19H2,1H3,(H,22,25)/b10-9-/i18D2,19D2,20D |
Clé InChI |
LGDVTFHRZXBSJM-FNKKQMTJSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


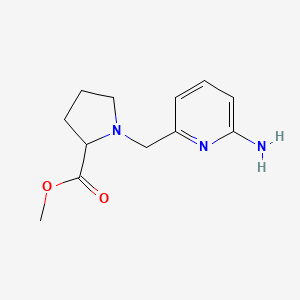
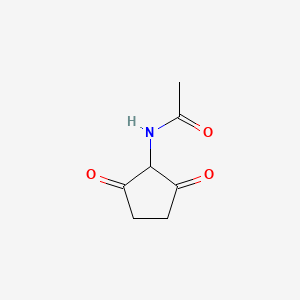

![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
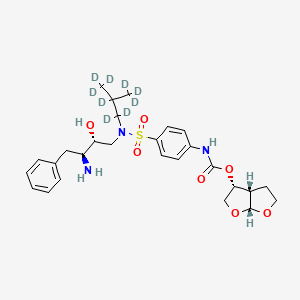
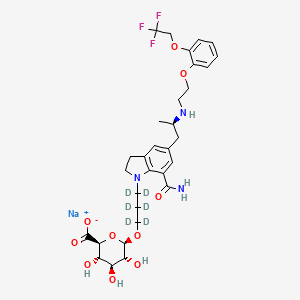
![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

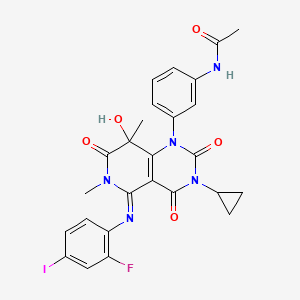
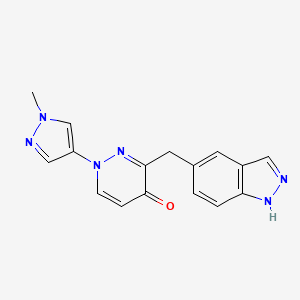
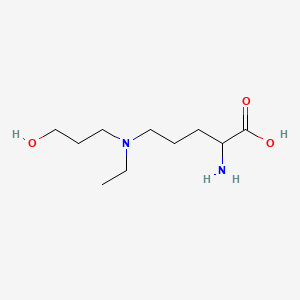
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
